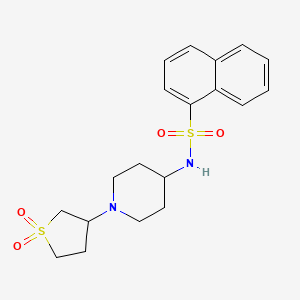

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c22-26(23)13-10-17(14-26)21-11-8-16(9-12-21)20-27(24,25)19-7-3-5-15-4-1-2-6-18(15)19/h1-7,16-17,20H,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMBOTPQJMFDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the individual ring systems followed by their subsequent coupling. One common synthetic route involves the following steps:

Preparation of Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized through the reduction of thiophene using hydrogenation techniques.

Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Coupling Reactions: The tetrahydrothiophene and piperidine rings are then coupled with a naphthalene sulfonamide derivative under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The dioxido group on the tetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxido group can yield sulfone derivatives, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

Structure and Properties

The compound belongs to the class of heterocyclic compounds, featuring a piperidine moiety, a tetrahydrothiophene unit, and a naphthalene sulfonamide group. Its molecular formula is with a molecular weight of approximately 334.4 g/mol. The presence of functional groups such as sulfonamides and heterocycles suggests significant interactions with biological targets, making it a candidate for drug development.

Pharmacological Applications

-

Anti-inflammatory Activity

- Preliminary studies indicate that derivatives of this compound may modulate inflammatory pathways, particularly through interactions with the NF-κB signaling pathway. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions.

-

Antiviral Properties

- Similar compounds have shown promise in inhibiting viral activities. Research indicates that modifications to the structure can enhance efficacy against viral infections, making it a candidate for antiviral drug development.

-

Neurological Disorders

- The unique structural features may allow the compound to interact with neurological pathways, suggesting potential applications in treating conditions like Alzheimer's disease or other neurodegenerative disorders.

Synthesis and Mechanism of Action

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. Key steps include:

- Formation of the tetrahydrothiophene ring.

- Introduction of the piperidine group.

- Sulfonamide formation via nucleophilic substitution reactions.

Understanding the mechanism of action is crucial for optimizing its pharmacological profile. The compound likely interacts with specific enzymes or receptors, influencing various biological processes.

Case Study 1: Anti-inflammatory Effects

A study investigated the interaction of similar sulfonamide compounds with inflammatory mediators in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with derivatives of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antiviral Activity

Research on structurally related compounds demonstrated their ability to inhibit viral replication in cell cultures. The findings highlighted that modifications to the tetrahydrothiophene ring could enhance antiviral activity against specific viruses, paving the way for further exploration of this compound's therapeutic potential.

Data Table: Summary of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide | Tetrahydrothiophene, piperidine | Anti-inflammatory, antiviral |

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(1H-indol-1-yl)acetamide | Indole moiety | Potential anti-inflammatory effects |

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,4-difluorobenzenesulfonamide | Difluorobenzene substituent | Modulation of biological pathways |

Mechanism of Action

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

A comparative analysis of structurally related sulfonamides highlights key differences in substituents and pharmacological profiles:

Key Observations:

- Substituent Impact on Solubility: The bicycloheptane derivative () exhibits lower molecular weight and LogP (1.8), suggesting higher aqueous solubility compared to the tetrahydrothiophene dioxide analogue (predicted LogP 2.1). The furan-containing compound () has higher hydrophobicity (LogP 3.0), likely due to the lipophilic dimethylfuran group.

- Target Specificity: The bicycloheptane sulfonamide () demonstrates strong inhibition of carbonic anhydrase IX (IC₅₀ 12 nM), a tumor-associated isoform. In contrast, the furan derivative () targets serine proteases (IC₅₀ 45 nM), highlighting how piperidine-linked substituents dictate selectivity.

- Metabolic Stability: The 1,1-dioxidotetrahydrothiophen-3-yl group in the primary compound may confer resistance to oxidative metabolism compared to the furan ring in , which is prone to CYP450-mediated degradation.

Research Findings and Limitations

- Gaps in Data: Pharmacokinetic data (e.g., bioavailability, half-life) for N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide remain unreported, limiting direct comparisons with analogues.

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthalene sulfonamide moiety and a tetrahydrothiophene ring. The presence of the sulfonamide group is significant for its biological activity, as it enhances solubility and binding interactions with biological targets.

Research indicates that this compound acts primarily as a GIRK channel activator . GIRK channels are crucial in regulating neuronal excitability and neurotransmitter release. The activation of these channels can lead to various physiological effects, including:

- Neuroprotection : By modulating neuronal excitability, GIRK channel activators can protect neurons from excitotoxicity.

- Anxiolytic Effects : Activation of GIRK channels has been linked to reduced anxiety-like behaviors in animal models.

In Vitro Studies

In vitro studies have demonstrated that N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide exhibits potent activity against GIRK channels. A study reported that the compound showed nanomolar potency in activating GIRK1/2 channels, significantly enhancing potassium ion flux across cell membranes .

In Vivo Studies

In vivo experiments have further elucidated the compound's therapeutic potential. For instance, in models of epilepsy and anxiety, administration of this compound resulted in:

- Reduction in seizure frequency : The compound demonstrated efficacy in reducing seizure episodes in animal models .

- Improvement in anxiety-like behaviors : Behavioral assays indicated that treated animals exhibited reduced anxiety levels compared to controls.

Case Studies

Several case studies highlight the effectiveness of this compound in treating metabolic disorders:

- Diabetes Model : In obese diabetic mice (db/db), compounds similar to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide improved glucose metabolism and insulin sensitivity, suggesting a potential role in managing diabetes .

- Lipid Metabolism : The same studies indicated a reduction in serum lipid levels, which could be beneficial for metabolic syndrome patients.

Comparative Biological Activity Table

| Compound Name | Target | Potency | Efficacy | Notes |

|---|---|---|---|---|

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide | GIRK Channels | Nanomolar | High | Effective in neuroprotection and anxiolytic effects |

| 16dk | FABP4 | Moderate | Moderate | Improved glucose metabolism |

| 16do | FABP4 | Moderate | High | Enhanced insulin sensitivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.